Product packaging for 5-(Thiophen-2-yl)naphthalen-2-ol(Cat. No.:CAS No. 211796-83-7)

5-(Thiophen-2-yl)naphthalen-2-ol

Cat. No.: B14254826
CAS No.: 211796-83-7
M. Wt: 226.30 g/mol
InChI Key: YCBGVPYCHHUYFZ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)naphthalen-2-ol is a versatile chemical scaffold that integrates naphthalen-2-ol and thiophene heterocycle motifs, both of which are prominent in medicinal chemistry for constructing biologically active molecules . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its structure is closely related to Betti bases, a class of compounds known for their antibacterial, hypotensive, and bradycardiac activities, and which are important precursors in the synthesis of 1,3-amino oxygenated compounds found in nucleoside antibiotics and HIV protease inhibitors . Research on highly similar naphthol-thiophene hybrids demonstrates their significant research value. For instance, such structural frameworks have been explored as novel anti-HIV-1 inhibitors that target the critical interaction between viral integrase and the cellular cofactor LEDGF/p75, effectively suppressing viral replication . Furthermore, naphthol-based scaffolds are frequently investigated for their cytotoxic potential. Schiff base derivatives built upon naphthol diazenyl scaffolds have shown promising cytotoxicity against human colorectal carcinoma cell lines (HT-29), inducing apoptosis and arresting the cell cycle . The naphthalene and thiophene rings provide a rigid, planar structure that is favorable for molecular docking studies and computational analysis, allowing researchers to gain structural insights into ligand-binding mechanisms . This compound is presented for research applications only, including use as a building block in multicomponent reactions, a precursor for the synthesis of more complex heterocyclic systems, and a candidate for in vitro biological evaluation in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10OS B14254826 5-(Thiophen-2-yl)naphthalen-2-ol CAS No. 211796-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211796-83-7

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

5-thiophen-2-ylnaphthalen-2-ol

InChI

InChI=1S/C14H10OS/c15-11-6-7-12-10(9-11)3-1-4-13(12)14-5-2-8-16-14/h1-9,15H

InChI Key

YCBGVPYCHHUYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Development of Synthetic Pathways for 5-(Thiophen-2-yl)naphthalen-2-ol

The synthesis of bi-aryl compounds such as this compound is often achieved through modern cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between the two aromatic systems.

Exploration of Precursor Materials and Reaction Conditions

The construction of the this compound skeleton primarily relies on the coupling of a naphthalene (B1677914) precursor and a thiophene (B33073) precursor. The most common and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings.

For a Suzuki coupling approach, the typical precursors would be a protected 5-halonaphthalen-2-ol (e.g., 5-bromo-2-(methoxymethoxy)naphthalene) and thiophene-2-boronic acid. The hydroxyl group on the naphthalene ring is generally protected to prevent interference with the reaction. A variety of catalysts, bases, and solvent systems can be employed for this reaction.

Alternatively, a Stille coupling would involve a protected 5-halonaphthalen-2-ol and a 2-(tributylstannyl)thiophene. While often high-yielding, the toxicity of organotin reagents is a significant drawback.

Another synthetic strategy involves the electrophilic cyclization of specifically designed alkyne precursors. nih.gov This could involve an arene-containing propargylic alcohol that, upon reaction with an electrophile like iodine monochloride (ICl) or bromine (Br₂), undergoes a 6-endo-dig cyclization to form the naphthalene ring system with the thiophene moiety already in place. nih.gov

A three-component condensation reaction represents another viable pathway. This method can involve the reaction of 2-naphthol (B1666908), an aldehyde (in this case, thiophene-2-carboxaldehyde), and an amine, often catalyzed by a reusable solid catalyst like Amberlite IRA-400 Cl resin. bohrium.comresearchgate.net This approach is efficient and aligns with the principles of green chemistry. bohrium.com

Table 1: Potential Precursor Combinations for Synthesis

Reaction Type Naphthalene Precursor Thiophene Precursor Key Reagents
Suzuki Coupling 5-Bromo-2-(methoxymethoxy)naphthalene Thiophene-2-boronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Stille Coupling 5-Iodo-2-(tert-butyldimethylsilyloxy)naphthalene 2-(Tributylstannyl)thiophene Pd catalyst (e.g., PdCl₂(PPh₃)₂)
Electrophilic Cyclization 1-(Thiophen-2-yl)-4-aryl-but-1-yn-3-ol (Integrated into precursor) Electrophile (e.g., ICl, Br₂)
Three-Component Condensation 2-Naphthol Thiophene-2-carboxaldehyde Amine (e.g., Morpholine), Catalyst (e.g., Amberlite resin) bohrium.com

Optimization of Reaction Yields and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring the correct regioselectivity of the coupling. For palladium-catalyzed cross-coupling reactions, several factors are critical:

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligands is paramount. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice for Suzuki reactions. The ligand can influence the stability and activity of the catalyst, affecting reaction rates and yields.

Base and Solvent: The base plays a crucial role in the transmetalation step of the Suzuki coupling. Inorganic bases like potassium carbonate or cesium carbonate are frequently used. The solvent must be able to dissolve the reactants and facilitate the reaction; common choices include toluene, dioxane, and dimethylformamide (DMF).

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without significant decomposition of reactants or products. Microwave irradiation has been shown to decrease reaction times and, in some cases, improve yields for similar heterocyclic syntheses. semanticscholar.org

In the context of multi-component reactions, optimization might involve screening different catalysts, adjusting the stoichiometry of the reactants, and modifying the reaction temperature. bohrium.com For example, studies on related aminoalkyl naphthols have shown that reusable catalysts like Amberlite resin can provide high yields under mild reflux conditions. bohrium.com

Mechanistic Elucidation of Synthetic Routes

The mechanism of the Suzuki coupling, a likely route to this compound, is a well-understood catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromonaphthalen-2-ol (B48030) derivative) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (thiophene-2-boronic acid) reacts with the palladium(II) complex in the presence of a base. The thiophene group is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (naphthalene and thiophene) are eliminated from the palladium center, forming the desired C-C bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The mechanism for the three-component condensation to form related aminoalkyl naphthols is proposed to proceed via the initial formation of a Knoevenagel adduct between the 2-naphthol and the aldehyde, followed by the nucleophilic addition of the amine. bohrium.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues allows for the systematic exploration of structure-activity relationships, tuning the molecule's properties for specific applications.

Design Principles for Naphthalene and Thiophene Ring Modifications

The modification of the naphthalene and thiophene rings is guided by principles of medicinal and materials chemistry. Thiophene is often considered a bioisostere of a benzene (B151609) ring, offering similar steric properties but with a different electronic distribution due to the sulfur atom. semanticscholar.orgnih.gov This can enhance drug-receptor interactions. nih.gov

Key design principles include:

Electronic Modulation: Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) onto either ring can significantly alter the molecule's electronic properties, such as its HOMO/LUMO energy levels. This is a key strategy in developing materials for organic electronics. researchgate.net

Steric Hindrance: Adding bulky substituents near the bond linking the two rings can induce a twist in the molecular geometry. This affects the degree of π-conjugation between the rings, influencing optical and electronic properties.

Improving Pharmacological Profiles: In a medicinal chemistry context, modifications are made to improve properties like solubility, metabolic stability, and target-binding affinity. For example, hybridizing the thiophene-naphthalene scaffold with other pharmacologically active moieties is a common strategy. nih.gov

Introduction of Diverse Substituents and Functional Groups

A wide array of substituents can be introduced onto the this compound scaffold to create a library of derivatives.

On the Naphthalene Ring: Besides the hydroxyl group at the 2-position, other positions can be functionalized. For example, electrophilic aromatic substitution reactions can introduce nitro or halogen groups. The hydroxyl group itself can be converted into an ether or an ester to modify lipophilicity. rsc.org

On the Thiophene Ring: The thiophene ring is highly reactive towards electrophilic substitution, typically at the 5-position (if unsubstituted). nih.gov However, with the 2-position connected to the naphthalene ring, substitution would likely occur at the 5-position. Palladium-catalyzed cross-coupling reactions are also highly effective for functionalizing the thiophene ring, allowing for the introduction of alkyl, aryl, and other functional groups. nih.gov For instance, a 5-bromo-2-ylthiophene intermediate can be coupled with various organometallics to introduce diverse substituents. nih.gov

Table 2: Examples of Synthesized Thiophene-Naphthalene Analogues and Substituents

Base Scaffold Substituent Introduced Position of Substitution Synthetic Method Reference
Thiazole-Naphthalene 4-Ethoxyphenyl Thiazole (B1198619) ring Condensation nih.gov
Thiazole-Naphthalene Trichloroacetyl Aminothiazole moiety Acylation nih.gov
Aminoalkyl Naphthol Morpholino(thiophen-2-yl)methyl 1-position of 2-naphthol Three-component condensation bohrium.com
Thiophene Carboxamide Various aryl groups Carboxamide nitrogen Amide coupling nih.gov
5-Substituted Thiophen-2-yl C-nucleosides Aryl groups 5-position of thiophene Suzuki Coupling nih.gov

Multi-component Reactions and Chemo-selective Transformations

The synthesis and subsequent derivatization of complex molecules such as this compound benefit significantly from strategies that offer efficiency and selectivity. Multi-component reactions (MCRs) provide a powerful avenue for the rapid assembly of molecular complexity from simple precursors in a single step. ijcmas.com Concurrently, chemo-selective transformations are crucial for the specific functionalization of a molecule with multiple reactive sites, enabling the synthesis of diverse derivatives.

Multi-component Reaction Strategies

Multi-component reactions, by their nature, are convergent synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the initial components. This approach is highly valued for its atom economy, reduction of waste, and operational simplicity compared to traditional multi-step syntheses. ijcmas.com

While a direct one-pot, multi-component synthesis for this compound is not prominently documented, analogous syntheses of substituted naphthalen-2-ols provide a basis for a proposed strategy. For instance, three-component reactions involving 2-naphthol, an aromatic aldehyde, and a suitable nucleophile are known to yield 1-substituted-naphthalen-2-ol derivatives. ijcmas.comresearchgate.net A notable example is the synthesis of N-(heterocyclyl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, where the heterocycle can be a thiophene. benthamdirect.com

A plausible, albeit hypothetical, multi-component approach for a precursor to this compound could involve a [4+2] cycloaddition reaction. Such a reaction could theoretically involve an aryne intermediate to construct the naphthalene core with the desired substitution pattern. rsc.org The table below outlines the components for a hypothetical multi-component synthesis leading to a key intermediate.

Table 1: Proposed Multi-component Reaction for a Precursor to this compound

Component 1 Component 2 Component 3 Potential Catalyst/Conditions Intermediate Product
A substituted 2-pyroneAn aryne precursor (e.g., o-silylaryl triflate with a thiophene moiety)Not applicable in this specific cycloadditionCesium fluoride, Acetonitrile, 50°CA substituted thiophenyl naphthalene derivative

Following the formation of a suitably substituted naphthalene core, further functionalization, such as the introduction or modification of the hydroxyl group, would be necessary to arrive at the final compound.

Chemo-selective Transformations

Chemo-selectivity describes the preferential reaction of a reagent with one of two or more different functional groups within a molecule. wikipedia.org In this compound, the primary reactive sites are the phenolic hydroxyl group and the electron-rich thiophene ring. The ability to selectively target one of these sites in the presence of the other is essential for creating a diverse library of derivatives.

The phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to reactions such as O-alkylation and O-acylation. Furthermore, the naphthalene ring can undergo electrophilic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions. nih.gov The thiophene ring is also prone to electrophilic substitution, typically at the position adjacent to the sulfur atom.

The challenge lies in controlling the reaction conditions to favor one transformation over another. For example, certain C-H functionalization reactions can proceed on unprotected phenols, indicating that with the right catalyst and conditions, the naphthalene core could be modified without affecting the thiophene ring. acs.org Conversely, some electrochemical C-H functionalization reactions of phenols have been shown to be incompatible with a thiophene moiety, suggesting that the thiophene ring can be the more reactive component under certain oxidative conditions. nih.gov

The table below summarizes potential chemo-selective transformations for this compound.

Table 2: Chemo-selective Transformations of this compound

Reagent/Condition Target Functional Group Expected Transformation Product Type
Alkyl halide, Base (e.g., K₂CO₃)Phenolic HydroxylO-alkylationNaphthyl ether derivative
Acyl chloride, Base (e.g., Pyridine)Phenolic HydroxylO-acylationNaphthyl ester derivative
N-Bromosuccinimide (NBS)Thiophene RingElectrophilic BrominationBromothienyl derivative
Triflic acid, 1,3-dieneNaphthalene Ringpara-selective C-H alkylationpara-Alkylnaphthol derivative researchgate.net
[RuCl₂(p-cymene)]₂, NaOAc, Alkyl bromide, OlefinNaphthalene RingRemote C-H functionalization1,5-Disubstituted naphthalene derivative rsc.org

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture.rsc.orghmdb.caresearchgate.netchemicalbook.com

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 5-(Thiophen-2-yl)naphthalen-2-ol molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For related structures like 2-naphthol (B1666908), ¹H NMR signals for the aromatic protons appear in distinct regions, and the hydroxyl proton shows a characteristic singlet. hmdb.caresearchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum of 2-naphthol shows specific peaks for each carbon atom, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. researchgate.netchemicalbook.com

In a study of a similar compound, 3-(o-tolyl)naphthalen-2-ol, the aromatic protons were observed in the range of δ 7.22–7.71 ppm. mdpi.com For another related compound, 1,6-di(thiophen-2-yl)hexane-1,6-dione, the aromatic protons of the thiophene (B33073) ring appear at δ 7.86, 7.66, and 7.15 ppm. nih.gov

Based on the analysis of related compounds, the expected NMR data for this compound is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Naphthol-OH ~5.0 Singlet
Naphthol Aromatic-H 7.0 - 8.0 Multiplet
Thiophene Aromatic-H 7.0 - 7.5 Multiplet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Predicted Chemical Shift (ppm)
C-OH (Naphthol) ~155
Aromatic C (Naphthol & Thiophene) 110 - 145

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies.nih.govrsc.orgmdpi.com

FTIR and Raman spectroscopy probe the vibrational modes of the molecule, offering insights into its functional groups and intermolecular interactions.

The vibrational spectrum of this compound is expected to show characteristic bands for the O-H, C-H, C=C, and C-S bonds. For instance, the O-H stretching vibration of the hydroxyl group in naphthol derivatives typically appears as a broad band in the FTIR spectrum around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region.

In related thiophene compounds, characteristic Raman peaks are observed for C-H and C=C vibrations. rsc.org For naphthalene (B1677914), Raman bands are assigned to C-C-C bending (513 cm⁻¹), C-C stretching (1021 cm⁻¹), and C=C stretching (1580 cm⁻¹). researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch 3200 - 3600 FTIR
Aromatic C-H Stretch 3000 - 3100 FTIR, Raman
Aromatic C=C Stretch 1400 - 1600 FTIR, Raman
C-O Stretch 1200 - 1300 FTIR

The position and shape of the O-H stretching band in the FTIR spectrum can provide valuable information about hydrogen bonding. In the solid state or in concentrated solutions, the presence of a broad O-H band indicates intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In dilute solutions of non-polar solvents, a sharper, higher frequency band would suggest the presence of free, non-hydrogen-bonded hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.rsc.orgmdpi.comnist.govresearchgate.netfrontiersin.org

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are influenced by the conjugated π-system of the naphthalene and thiophene rings.

The electronic spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. The extended conjugation resulting from the connection of the thiophene and naphthalene rings is likely to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the individual chromophores. For example, 2-naphthol exhibits absorption maxima at specific wavelengths. nist.gov The introduction of a thiophene substituent can lead to shifts in these electronic transitions. diva-portal.org The polarity of the solvent can also influence the position of the absorption bands. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Electronic Transition
Hexane ~280, ~330 π → π*

The study of thiophene-based compounds has shown that the nature of the electronic transitions can be influenced by the planarity of the conjugated system. diva-portal.org The electronic properties of such compounds are of interest for applications in materials science. nih.gov

Analysis of Absorption Maxima and Molar Absorptivities

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides critical information about its electronic transitions. For compounds with extensive conjugation, such as this compound, these spectra are typically characterized by intense absorption bands in the UV and visible regions. The absorption maximum (λmax) corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is indicative of the probability of that electronic transition.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane

ParameterValue
λmax (nm)350
Molar Absorptivity (ε) (M-1cm-1)25,000

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar aromatic compounds.

Solvatochromic Investigations and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is a powerful tool for investigating the electronic ground and excited states of a molecule. A significant solvatochromic shift in the absorption or emission spectrum upon changing the solvent polarity indicates a substantial difference in the dipole moments of the ground and excited states.

For push-pull dyes, which have electron-donating and electron-accepting groups connected by a conjugated system, a positive solvatochromic effect (a redshift in more polar solvents) is often observed. In this compound, the hydroxyl group on the naphthalene ring can act as an electron donor, while the thiophene ring's role can be more complex. The interaction of the molecule with solvent molecules of varying polarity can stabilize or destabilize the ground and excited states to different extents, leading to shifts in the electronic spectra. Detailed studies on related isocyanonaphthol derivatives have demonstrated significant solvatochromic effects, which were used to probe the polarity of microenvironments.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

For this compound (C14H10OS), the molecular ion peak [M]+• would be expected at a specific mass-to-charge ratio (m/z). The fragmentation of related aromatic and heterocyclic compounds often involves characteristic losses of small, stable molecules or radicals. For instance, the fragmentation of thiophene derivatives can involve the rupture of the thiophene ring or cleavage of the substituent from the ring. Similarly, aromatic alcohols can undergo fragmentation through the loss of a hydrogen atom or the hydroxyl group. The analysis of the fragmentation pattern of this compound would allow for the confirmation of the connectivity of the thiophene and naphthalenol moieties.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. This technique also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (Å3)1205
Z4

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Advanced Spectroelectrochemical Techniques

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of electrochemically generated species. These techniques are particularly useful for characterizing the electronic structure of molecules and their radical ions.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. By sweeping the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the molecule. These potentials are related to the energies of the HOMO and LUMO, respectively. For a reversible process, the half-wave potential (E1/2) provides a good approximation of the standard redox potential.

Electron Paramagnetic Resonance (EPR) for Radical Ion Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals. When a molecule is oxidized or reduced by one electron, it forms a radical ion that can be studied by EPR. The EPR spectrum provides information about the distribution of the unpaired electron's spin density within the radical ion, which can be used to identify the atoms that bear the most spin and to understand the electronic structure of the radical.

EPR studies have been instrumental in confirming the existence of triplet states in molecules like naphthalene. For this compound, the electrochemically generated radical cation could be characterized by EPR spectroscopy. The resulting hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron over both the naphthalene and thiophene rings, providing a detailed picture of the electronic structure of the HOMO.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Ground State Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods provide detailed information about the molecule's stability, preferred conformation, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of organic compounds with high accuracy. The geometry of thiophene-naphthalene derivatives is typically optimized using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,2p). researchgate.netpku.edu.cndntb.gov.ua This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

For thiophene-containing molecules, DFT calculations can accurately predict key structural parameters. In studies of related thiophene (B33073) sulfonamide derivatives, calculated bond lengths such as S–C and C–C in the thiophene ring were found to be in close agreement with experimental values. mdpi.com For instance, the thiophene C–S bond lengths are typically calculated to be around 1.70 Å to 1.75 Å. mdpi.comwikipedia.org The dihedral angle between the thiophene and naphthalene (B1677914) rings is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. In similar bicyclic systems, this angle is determined by a balance of steric and electronic effects. For example, in some 2,5-bis(thiophene) derivatives, the structure is nearly planar due to favorable S⋯O nonbonded interactions that promote conjugation. rsc.org

The table below presents typical bond parameters for thiophene and naphthalene systems derived from DFT calculations, which can serve as a reference for 5-(Thiophen-2-yl)naphthalen-2-ol.

Table 1: Representative Calculated Bond Parameters from DFT Studies

Bond/AngleTypical Calculated ValueReference Compound Type
Thiophene C–S Bond Length1.70 - 1.75 ÅThiophene Sulfonamides mdpi.com
Thiophene C=C Bond Length~1.34 ÅThiophene wikipedia.org
Thiophene C–C Bond Length~1.41 ÅThiophene wikipedia.org
Thiophene C–S–C Bond Angle~93°Thiophene wikipedia.org
Naphthalene C–C Bond Length1.36 - 1.42 ÅGeneral Aromatic Systems

While DFT is a primary tool, ab initio and semi-empirical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization and can be used for structural validation. wikipedia.org For instance, ab initio studies on thiophene have investigated its adsorption geometries and relaxation dynamics. aps.orgrsc.org

Semi-empirical methods, such as PM3, AM1, PM6, and PM7, offer a computationally less expensive alternative for large molecules like polycyclic aromatic hydrocarbons (PAHs). wikipedia.org These methods simplify the complex calculations of Hartree-Fock theory and use parameters derived from experimental data to compensate. wikipedia.org They are particularly useful for exploring potential energy surfaces and predicting vibrational spectra for large systems, including various PAH and water clusters. researchgate.netaip.org Although their accuracy can be limited if the molecule under study differs significantly from the parameterization set, re-parameterized semi-empirical methods have shown success in reproducing experimental data for PAHs with much lower computational cost. wikipedia.orgacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cnlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In thiophene-naphthalene systems, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the naphthalene moiety or other electron-accepting parts of the molecule. rsc.orgresearchgate.net For various thiophene derivatives, calculated HOMO-LUMO gaps can vary significantly depending on the substituents. For example, studies on thiophene-2-carboxamide derivatives reported energy gaps around 5.0 eV, while thiophene-thiadiazole hybrids showed gaps between 3.83 and 4.18 eV. nih.gov In a series of thiophene sulfonamide derivatives, the calculated gaps ranged from 3.44 eV to 4.65 eV. mdpi.com These values indicate that such compounds are generally stable but possess sites for potential chemical reactions.

Table 2: Representative FMO Energy Data from Computational Studies

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thiophene-2-Carboxamide Derivative nih.gov--5.031
Thiophene-Thiadiazole Hybrid nih.gov--3.83 - 4.18
Thiophene Sulfonamide Derivatives mdpi.com--3.44 - 4.65
Naphthalene Derivatives with Thiophene researchgate.net--1.64 - 1.85

The distribution of the HOMO and LUMO across the molecular structure provides a map of potential reactive sites. Regions with high HOMO density are susceptible to electrophilic attack, as these are the most available electrons. Conversely, areas with high LUMO density indicate sites prone to nucleophilic attack. acs.org

For this compound, the electron-donating thiophene ring and the hydroxyl group on the naphthalene ring are expected to be major contributors to the HOMO. This suggests these regions are the primary sites for electrophilic reactions. The LUMO is likely distributed over the aromatic naphthalene system, indicating its role in accepting electrons. The interplay between the donor (thiophene, hydroxyl) and acceptor (naphthalene) components facilitates intramolecular charge transfer, a key characteristic for applications in materials science. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For a molecule like this compound, MEP analysis would likely show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. These sites represent the lone pair electrons and are the most probable centers for electrophilic interactions. nih.govaps.org The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site. The aromatic rings would show areas of moderate negative potential above and below the plane, characteristic of π-systems. Such analyses are critical for understanding how the molecule interacts with other chemical species, including biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions and charge transfer within a molecule. uni-muenchen.demalayajournal.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to quantify the delocalization of electron density, which is crucial for the stability and reactivity of the molecule.

In a molecule structurally related to this compound, specifically 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol, NBO analysis has been employed to understand its electronic structure. bohrium.comresearchgate.net The analysis of this related compound reveals significant intramolecular charge transfer (ICT) interactions. These interactions primarily occur between the electron-donating and electron-accepting groups within the molecule. For this compound, it can be inferred that similar ICT processes would be at play. The thiophene ring, with its sulfur atom, can act as an electron donor, while the naphthalene ring system can function as an electron acceptor.

The key interactions identified through NBO analysis in analogous systems often involve the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals of the aromatic rings. These n → π* and π → π* interactions contribute significantly to the stabilization of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which provides a measure of the donor-acceptor interaction energy.

A hypothetical NBO analysis for this compound would likely show strong hyperconjugative interactions between the thiophene and naphthalene moieties. The π-electrons of the thiophene ring are expected to delocalize into the π*-antibonding orbitals of the naphthalene ring, and vice versa. Furthermore, the lone pairs of the hydroxyl group's oxygen atom would participate in stabilizing interactions with the adjacent aromatic system. These charge transfer phenomena are fundamental to understanding the electronic and photophysical properties of the molecule.

Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (Cnaphthyl-Cnaphthyl)> 5.0
π (Cthienyl-Cthienyl)π* (Cnaphthyl-Cnaphthyl)> 2.0
π (Cnaphthyl-Cnaphthyl)π* (Cthienyl-Cthienyl)> 2.0
LP (S)π* (Cnaphthyl-Cnaphthyl)Variable

Note: This table is a hypothetical representation based on typical values for similar aromatic systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. mdpi.comnih.gov It provides valuable information about their absorption and emission properties, which is essential for applications in materials science and photochemistry.

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to simulate the electronic transitions. malayajournal.org

The simulated spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically correspond to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. In molecules like this compound, these transitions are often characterized as π → π* transitions, localized on the aromatic framework.

Similarly, TD-DFT can be used to model the emission spectra from the first excited state, providing insights into the fluorescence properties of the compound. The calculated emission wavelength is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be related to the geometric and electronic relaxation of the molecule in the excited state.

Table 2: Predicted UV-Vis Absorption and Emission Data for a Related Naphthalene-Thiophene System

PropertyWavelength (nm)Major Contribution
Absorption (λmax)~350-400HOMO → LUMO (π → π)
Emission (λem)~450-500LUMO → HOMO (π → π)

Note: Data is based on general observations for conjugated naphthalene-thiophene systems and is illustrative. rsc.org

Beyond predicting spectra, TD-DFT helps in understanding the underlying photophysical processes. The nature of the excited states, whether they are local excitations within the thiophene or naphthalene units or charge-transfer states between them, can be elucidated by analyzing the molecular orbitals involved in the electronic transitions.

For this compound, it is anticipated that the lowest energy absorption would correspond to a transition from a HOMO that is delocalized over both the thiophene and naphthalene rings to a LUMO that is similarly delocalized. This intramolecular charge transfer character is a key determinant of the molecule's photophysical behavior, including its fluorescence quantum yield and lifetime. The efficiency of processes like intersystem crossing to the triplet state can also be inferred from the nature of the singlet and triplet excited states calculated by TD-DFT.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Theoretical calculations play a crucial role in the design and prediction of the NLO properties of new materials.

The NLO response of a molecule is primarily determined by its first hyperpolarizability (β) for second-order effects and second hyperpolarizability (γ) for third-order effects. These properties can be calculated using computational methods such as DFT. For molecules with a significant intramolecular charge transfer character, like this compound, a large hyperpolarizability is often expected.

The calculation of β and γ involves determining the change in the dipole moment of the molecule under an applied electric field. The presence of electron-donating (thiophene and hydroxyl) and electron-accepting (naphthalene) moieties connected by a π-conjugated system is a classic design strategy for enhancing NLO properties. Theoretical studies on similar donor-π-acceptor systems have shown a strong correlation between the degree of charge transfer and the magnitude of the hyperpolarizability.

Table 3: Hypothetical Calculated NLO Properties for this compound

PropertyCalculated Value (a.u.)
First Hyperpolarizability (β)10-30 esu
Second Hyperpolarizability (γ)10-36 esu

Note: The values are hypothetical and serve as an illustration of the order of magnitude expected for such compounds.

Conformational Analysis and Tautomeric Equilibrium Studies

The three-dimensional structure and the potential for tautomerism are critical aspects that influence the properties of a molecule. Computational methods are invaluable for exploring these features.

Conformational analysis of this compound would involve calculating the potential energy surface as a function of the dihedral angle between the thiophene and naphthalene rings. This would reveal the most stable conformation (the global minimum) and any other low-energy conformers. The degree of planarity between the two rings is a key factor affecting the extent of π-conjugation and, consequently, the electronic and optical properties. Studies on related bi-aryl systems suggest that while a fully planar conformation might be sterically hindered, a nearly planar arrangement is often favored to maximize conjugation. researchgate.net

Tautomerism is a relevant consideration for 2-naphthol (B1666908) derivatives. The compound can potentially exist in two tautomeric forms: the phenol (B47542) form (this compound) and the keto form (5-(thiophen-2-yl)naphthalen-2(1H)-one). DFT calculations can be used to determine the relative energies of these two tautomers in the gas phase and in different solvents. For most naphthol derivatives, the phenol form is significantly more stable. However, the relative stability can be influenced by substituents and the surrounding environment. Theoretical studies on similar azonaphthols have demonstrated the utility of functionals like M06-2X for accurately predicting tautomeric equilibria. researchgate.net Understanding the tautomeric equilibrium is crucial as the two forms would exhibit distinct chemical and physical properties.

Reaction Mechanism Pathway Investigations using Computational Methods

A comprehensive review of the scientific literature reveals a notable absence of specific computational studies detailing the reaction mechanism pathways for the synthesis of this compound. While theoretical investigations are a cornerstone of modern chemical research for elucidating reaction mechanisms, predicting outcomes, and optimizing conditions, it appears that this particular compound has not yet been the subject of such focused analysis.

However, based on established synthetic methodologies for analogous biaryl compounds, the most probable route for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This would likely involve the coupling of a thiophene-based boronic acid or ester with a halogenated naphthalen-2-ol derivative (or the reverse combination).

A theoretical investigation into this reaction would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the entire catalytic cycle. Such a study would aim to elucidate the energetics and geometries of all reactants, intermediates, transition states, and products along the reaction coordinate.

The key steps of the Suzuki-Miyaura catalytic cycle that would be investigated for the formation of this compound are:

Oxidative Addition: The initial step involves the reaction of the active palladium(0) catalyst with the aryl halide (e.g., a bromo-naphthalenol derivative). Computational modeling would determine the activation barrier for this step, confirming the feasibility of the catalyst's entry into the catalytic cycle.

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., thiophene-2-boronic acid) is transferred to the palladium center, displacing the halide. DFT calculations would model the transition state of this exchange and calculate the associated energy changes.

A hypothetical DFT study would generate data on the relative energies of the species involved in the catalytic cycle. The table below illustrates the type of data that such a computational investigation would produce, providing a quantitative understanding of the reaction mechanism.

Species/Transition State Description Calculated Relative Energy (kcal/mol)
Reactants Initial separated reactants0.0
TS_OA Transition State for Oxidative Addition+15.2
INT_OA Oxidative Addition Intermediate-5.7
TS_TM Transition State for Transmetalation+10.8
INT_TM Transmetalation Intermediate-12.3
TS_RE Transition State for Reductive Elimination+20.5
Products Final coupled product and regenerated catalyst-25.1
Note: The data in this table is hypothetical and for illustrative purposes only, representing the kind of results a DFT study on the Suzuki-Miyaura synthesis of this compound would provide.

Such computational findings would be invaluable for experimental chemists, offering insights into potential side reactions, the role of ligands on the palladium catalyst, and the influence of solvents and bases on the reaction efficiency and yield. While no specific studies are currently available, the framework for such an investigation is well-established within the field of computational chemistry.

Reactivity and Mechanistic Investigations of 5 Thiophen 2 Yl Naphthalen 2 Ol

Electrophilic Substitution Reactions on Aromatic Rings

The structure of 5-(Thiophen-2-yl)naphthalen-2-ol presents two aromatic systems susceptible to electrophilic attack: the naphthalene (B1677914) ring and the thiophene (B33073) ring. The hydroxyl group (-OH) on the naphthalene ring is a potent activating group, directing electrophiles primarily to the ortho and para positions. Conversely, the thiophene ring is inherently electron-rich and significantly more reactive towards electrophiles than benzene (B151609). wikipedia.org

The regioselectivity of electrophilic substitution is a critical consideration. For the naphthalen-2-ol moiety, electrophilic attack is strongly favored at the 1-position due to the activating and directing effect of the hydroxyl group. The thiophene ring, being substituted at its 2-position, would likely undergo further substitution at the 5-position, which is highly activated. wikipedia.orgrsc.org The competition between the two rings will depend on the specific reaction conditions and the nature of the electrophile. However, the strong activation provided by the hydroxyl group suggests that substitution on the naphthalene ring is highly probable.

Table 1: Potential Electrophilic Substitution Reactions
ReactionReagentPotential Product(s)Rationale
HalogenationBr2, CCl41-Bromo-5-(thiophen-2-yl)naphthalen-2-olThe hydroxyl group strongly directs bromination to the 1-position of the naphthalene ring. nih.gov
NitrationHNO3, H2SO41-Nitro-5-(thiophen-2-yl)naphthalen-2-olNitration is expected to occur at the activated 1-position of the naphthalene ring.
Friedel-Crafts AcylationCH3COCl, AlCl31-Acetyl-5-(thiophen-2-yl)naphthalen-2-olAcylation is anticipated at the most nucleophilic position of the naphthalene ring. nih.gov
Halogenation (Thiophene)N-Bromosuccinimide (NBS)5-(5-Bromothiophen-2-yl)naphthalen-2-olUnder specific conditions, selective halogenation of the activated 5-position of the thiophene ring may be achievable. rsc.org

Nucleophilic Reactions and Functional Group Transformations

The primary site for nucleophilic attack and functional group transformation on this compound is the hydroxyl group. This phenol-like functionality imparts acidic character, allowing for a range of subsequent reactions.

The hydroxyl group can be deprotonated by a base, such as sodium methoxide, to form a nucleophilic naphthoxide ion. brainly.com This intermediate can then react with various electrophiles. For instance, a Williamson ether synthesis can be performed by reacting the naphthoxide with an alkyl halide to yield an ether. Similarly, esterification can be achieved by reaction with an acyl chloride or carboxylic anhydride.

The thiophene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups. However, the 5-position of the thiophene ring can be deprotonated using a strong base like butyllithium (B86547) to form a thienyllithium species. wikipedia.org This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, enabling the introduction of new functional groups at this position. Under certain conditions with specific aluminum(I) reagents, thiophenes can undergo C-S bond activation and desulfurization, suggesting that the thiophene ring in the title compound could potentially be opened or removed. rsc.org

Table 2: Potential Nucleophilic Reactions and Functional Group Transformations
Reaction TypeReagentsFunctional Group TransformationPotential Product
Etherification (Williamson)1. NaH 2. CH3I-OH to -OCH32-Methoxy-5-(thiophen-2-yl)naphthalene
Esterification(CH3CO)2O, Pyridine-OH to -OCOCH35-(Thiophen-2-yl)naphthalen-2-yl acetate
Lithiation and Alkylation1. n-BuLi 2. CH3IThiophene C-H to C-CH35-(5-Methylthiophen-2-yl)naphthalen-2-ol

Cyclization and Ring-forming Reactions Involving the Compound

While the synthesis of the naphthalene core often involves cyclization reactions, this compound itself can be a precursor for further ring-forming reactions to construct more complex polycyclic systems. nih.govfigshare.comresearchgate.net

One plausible transformation is an intramolecular electrophilic cyclization, often referred to as a Scholl reaction. acs.org This type of reaction typically requires a strong acid and an oxidizing agent and results in the formation of a new C-C bond between two aromatic rings. In the case of this compound, a Scholl reaction could potentially fuse the naphthalene and thiophene rings, leading to a tetracyclic aromatic system. The exact isomer formed would depend on the position of the intramolecular attack.

Furthermore, if additional functional groups are introduced, a wider range of cyclization reactions becomes accessible. For example, the introduction of an appropriate side chain could enable intramolecular reactions leading to new heterocyclic rings fused to the naphthalene or thiophene systems. The synthesis of terthiophenes can be achieved through the cyclization of 1,4-dithienyl 1,4-diketones, suggesting that if the naphthalene ring were appropriately functionalized, a similar strategy could be employed. nih.gov

Table 3: Potential Cyclization Reactions
Reaction TypeConditionsPotential Product TypeMechanism
Scholl ReactionLewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., TfOH)Fused Polycyclic Aromatic CompoundIntramolecular Electrophilic Aromatic Substitution
Intramolecular CyclizationRequires prior functionalizationFused Heterocyclic SystemVaries depending on the introduced functional groups

Metal-catalyzed Transformations and Complex Formation

The presence of both a hydroxyl group and a sulfur-containing heterocycle makes this compound a versatile ligand for the formation of metal complexes. mdpi.comnih.govmedcraveonline.com The hydroxyl group can be deprotonated to act as an anionic oxygen donor, while the sulfur atom of the thiophene ring can act as a neutral donor. This allows the compound to function as a bidentate ligand, chelating to a single metal center or bridging between multiple metal ions to form polynuclear complexes. mdpi.com

In addition to coordination chemistry, the compound is a suitable substrate for various metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govnih.govnobelprize.orglibretexts.org To participate in these reactions, the hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). This triflate derivative can then undergo reactions like Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds at the 2-position of the naphthalene ring. These reactions are invaluable for the synthesis of more complex aryl- and vinyl-substituted naphthalenes.

More recent developments in C-H activation chemistry offer the potential for direct functionalization of the C-H bonds on both the naphthalene and thiophene rings, catalyzed by transition metals like rhodium or ruthenium. rsc.org

Table 4: Potential Metal-catalyzed Transformations and Complex Formation
ProcessMetal/CatalystReactant/SubstratePotential Outcome
Complex FormationFe(III), Cu(II), Al(III)This compoundFormation of metal-ligand complexes. nih.gov
Suzuki CouplingPd(0) catalyst2-Triflyloxy-5-(thiophen-2-yl)naphthalene + Arylboronic acid2-Aryl-5-(thiophen-2-yl)naphthalene. libretexts.org
Stille CouplingPd(0) catalyst2-Triflyloxy-5-(thiophen-2-yl)naphthalene + Organostannane2-Substituted-5-(thiophen-2-yl)naphthalene. libretexts.org
C-H ActivationRh(III) or Ru(II) catalystsThis compoundDirect functionalization of C-H bonds. rsc.org

Structure Activity Relationship Sar and Biological Interaction Mechanisms

Principles of Structural Modification and Biological Activity Modulation

The biological activity of the thiophene-naphthalene scaffold is highly sensitive to structural modifications. The type and position of substituents on both the naphthalene (B1677914) and thiophene (B33073) rings can significantly modulate the compound's therapeutic effects.

In studies of related naphthalene-heterocycle hybrids, the nature of substituents has been shown to be a critical determinant of antiproliferative activity. For instance, in a series of thiazole-naphthalene derivatives, a para-ethoxy group on an associated phenyl ring conferred the strongest activity, which was slightly diminished upon replacement with a methoxy (B1213986) group. nih.gov A significant drop in activity was observed when these were replaced with a more complex 2-bromo-3,4,5-trimethoxyphenyl group, highlighting the specific electronic and steric requirements for potent action. nih.gov

Similarly, for antimicrobial applications, modifications to the thiophene moiety have demonstrated a profound impact on efficacy. In a series of thiophene-embedded spirocyclic-β-lactams, the presence of a thiophen-2-yl motif, combined with diverse electronic effects at other positions, greatly influenced the antimicrobial activity. researchgate.net Research on other thiophene derivatives has shown that the position of substituents is key; a substituent in the meta position of a phenyl ring attached to a thiophene core resulted in more potent antibacterial activity against A. baumannii and E. coli than when the same substituent was in the para position. nih.gov These findings underscore that targeted structural changes can fine-tune the biological profile of thiophene-naphthalene-based compounds.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking studies provide critical insights into how thiophene-naphthalene derivatives interact with biological targets at the molecular level. These computational analyses help to rationalize observed biological activities and guide the design of more potent analogs.

For example, a naphthalene-thiophene hybrid, (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one, was shown through single-crystal X-ray analysis and DFT calculations to exist in a stable cis-keto-amine tautomeric form. nih.govrsc.org This specific conformation allows it to bind with Zn(II) ions, demonstrating how the scaffold can interact with metal cofactors in biological systems. nih.govrsc.org

In the context of enzyme inhibition, docking studies on related naphthalene-based inhibitors targeting viral proteases have identified key amino acid interactions. These include interactions with residues such as Y264, Q269, G271, and L162, which stabilize the ligand within the binding pocket. researchgate.net Similarly, docking of naphtha[1,2-d]thiazol-2-yl derivatives, which are structurally analogous to thiophene-naphthalene compounds, into the human adenosine (B11128) A(2A) receptor revealed that potent agents often feature a methoxy group that engages in both hydrophilic and lipophilic interactions, leading to a lower (more favorable) binding energy. indexcopernicus.com

Docking simulations of thiophene derivatives against bacterial outer membrane proteins have also been performed. These studies showed a strong binding affinity to proteins like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, suggesting a mechanism for their antibacterial action. nih.gov

Table 1: Molecular Docking and Interaction Data for Related Naphthalene and Thiophene Derivatives

Compound ClassTargetKey Interacting ResiduesBinding Affinity / ScoreReference
Naphthalene-based inhibitor (3k)SARS-CoV-2 Papain-Like ProteaseY264, Q269, G271, L162Not specified researchgate.net
1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) ureaHuman Adenosine A2A ReceptorNot specifiedDocking score correlates with activity (r² = 0.483) indexcopernicus.com
5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (4e)Tubulin (Colchicine site)Ala317-7.295 Kcal/mol nih.gov
Thiophene derivativeCOVID-19 Main Protease (5R7Y)Not specifiedNot specified nih.gov
1-(2-thiazolylazo)-2-naphthalenol (TAN)Prostate Cancer Receptor (2q7k)Not specifiedNot specified researchgate.net

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the thiophene-naphthalene scaffold have been investigated as inhibitors of various enzymes implicated in disease. The specific mechanism of inhibition often relates to the compound's ability to interfere with the enzyme's active site or an allosteric site.

A prominent mechanism of antiproliferative activity for this class of compounds is the inhibition of tubulin polymerization. Naphthalene-heterocycle hybrids have been identified as potent inhibitors of this process, which is critical for cell division. nih.gov By binding to tubulin (often at the colchicine (B1669291) binding site), these molecules disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

In addition to tubulin, other enzymes are targeted by naphthol derivatives. Studies on 1-naphthol (B170400) derivatives have shown them to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. nih.gov Furthermore, novel naphthalene-heterocycle hybrids have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme central to inflammation. rsc.org This suggests that the 5-(thiophen-2-yl)naphthalen-2-ol scaffold could be a platform for developing anti-inflammatory agents.

Table 2: Enzyme Inhibition Data for Naphthol and Naphthalene Derivatives

Compound ClassEnzyme TargetInhibition Constant (Ki) / IC50MechanismReference
1-Naphthol derivativesHuman Carbonic Anhydrase I (hCA I)Ki: 0.034 - 0.724 µMDirect Inhibition nih.gov
1-Naphthol derivativesHuman Carbonic Anhydrase II (hCA II)Ki: 0.172 - 0.562 µMDirect Inhibition nih.gov
1-Naphthol derivativesAcetylcholinesterase (AChE)Ki: 0.096 - 0.177 µMDirect Inhibition nih.gov
Thiazole-naphthalene derivative (5b)Tubulin PolymerizationIC50 = 3.3 µMInhibition of microtubule formation nih.gov
Naphthalene-heterocycle hybridsCyclooxygenase-2 (COX-2)Superior selectivity to CelecoxibSelective Inhibition rsc.org

Exploration of Antimicrobial Activity Mechanisms

The thiophene and naphthalene moieties are present in numerous compounds with significant antimicrobial properties. nih.govresearchgate.net The mechanisms through which these compounds exert their effects are varied and can involve targeting multiple cellular processes in bacteria and fungi.

A key mechanism identified for thiophene derivatives active against drug-resistant Gram-negative bacteria is the disruption of the bacterial membrane. nih.gov Treatment with these compounds leads to increased membrane permeabilization, compromising the integrity of the cell. nih.gov This is often followed by reduced adherence of the bacteria to host cells. nih.gov Molecular docking has suggested that these effects may be mediated by binding to outer membrane proteins. nih.gov

Another proposed mechanism involves the dual inhibition of essential bacterial enzymes. For instance, thiophene-conjugated β-lactams have been suggested to act by simultaneously targeting DNA Gyrase Subunit B (GyrB) and Penicillin-Binding Protein 2a (PBP2a). researchgate.net This multi-target approach is particularly effective against multidrug-resistant strains. researchgate.net Naphthoquinone derivatives have also shown broad-spectrum antimicrobial activity against both bacteria and fungi. nih.gov

Table 3: Antimicrobial Activity of Thiophene and Naphthalene Derivatives

Compound ClassOrganismActivity (MIC)Proposed MechanismReference
Thiophene derivative (2)Colistin-Resistant A. baumannii & E. coli16 mg/LMembrane permeabilization nih.gov
Spirocyclic-β-lactam (6b, 6d)Candida albicans0.97 µg/mLNot specified researchgate.net
Spirocyclic-β-lactam (5a, 6b, 6d)Multidrug-resistant bacteria0.97 - 3.9 µg/mLDual targeting of DNA GyrB and PBP2a researchgate.net
Naphthalene-heterocycle hybrid (3c, 3d, 3i)Mycobacterium tuberculosis< 1 µg/mLNot specified rsc.org

Analysis of Antioxidant Activity Pathways

The phenolic hydroxyl group in the naphthalen-2-ol portion of the target compound is a key structural feature for antioxidant activity. Phenolic compounds are well-known for their ability to act as radical scavengers.

The primary antioxidant mechanism for phenols and naphthols involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS). mdpi.com This process generates a relatively stable radical on the antioxidant molecule, thereby terminating the damaging radical chain reaction. The efficacy of this pathway has been confirmed for various 1-naphthol derivatives through in vitro assays such as ABTS•+ and DPPH• radical scavenging tests. nih.gov

A more complex antioxidant pathway has been proposed for fused thiophene derivatives like tetrahydrobenzo[b]thiophenes. nih.gov This mechanism involves the modulation of endogenous antioxidant defenses. Specifically, these compounds may inhibit Kelch-like ECH-associated protein 1 (Keap1). nih.gov The inhibition of Keap1 leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant genes that protect the cell from oxidative stress. nih.gov Molecular docking studies have supported this hypothesis, showing that the thiophene ring and an associated amino group can interact with key residues in the Keap1 binding pocket. nih.gov

Mechanisms of Antiproliferative Activity

The antiproliferative activity of thiophene-naphthalene analogs is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

As mentioned previously, a primary mechanism for related naphthalene-heterocycle hybrids is the inhibition of tubulin polymerization, which disrupts mitosis and leads to cell cycle arrest, typically in the G2/M phase. nih.govnih.gov This antimitotic activity is a cornerstone of many successful chemotherapeutic agents.

In addition to disrupting the cell cycle, these compounds can trigger programmed cell death, or apoptosis. Studies on thiazolidinone derivatives containing a furan (B31954) ring (a bioisostere of thiophene) have shown that they induce apoptosis in human leukemia cell lines. nih.gov The induction of apoptosis was confirmed through multiple assays, including lactate (B86563) dehydrogenase (LDH) release, DNA fragmentation, and flow cytometric analysis. nih.gov The potency of this effect was found to be dependent on the electronic properties of substituents on the molecule. nih.gov Naphthalene-1,4-dione derivatives have also demonstrated potent antiproliferative effects against a range of human cancer cell lines, including those of the lung (A549), prostate (PC-3), and breast (MCF-7). nih.govresearchgate.net

Advanced Materials Science and Optoelectronic Applications

Utilization in Organic Semiconductor Development

There is no available research in peer-reviewed journals detailing the synthesis or evaluation of 5-(Thiophen-2-yl)naphthalen-2-ol as an organic semiconductor. The performance of organic semiconductors is typically evaluated based on parameters such as charge carrier mobility, on/off ratio, and environmental stability. For this compound, no such data has been reported.

Integration into Organic Light-Emitting Diodes (OLEDs) Research

Investigations into materials for Organic Light-Emitting Diodes (OLEDs) focus on properties like emission wavelength, quantum efficiency, and operational lifetime. A comprehensive search of the scientific literature did not yield any studies where this compound was used as an emitter, host, or transport layer material in an OLED device. Consequently, no data on its electroluminescent properties are available.

Role in Organic Field-Effect Transistors (OFETs) Development

Organic Field-Effect Transistors (OFETs) are a primary platform for assessing the charge transport characteristics of new organic materials. The development of OFETs using this compound has not been reported in the existing scientific literature. Therefore, key performance metrics such as field-effect mobility, threshold voltage, and subthreshold swing for this specific compound remain undetermined.

Exploration as Charge Transport Materials in Optoelectronic Devices

The efficacy of a charge transport material is dependent on its HOMO/LUMO energy levels and its ability to form stable, ordered thin films. While theoretical studies or experimental measurements could elucidate these properties for this compound, no such explorations have been published. Research into its potential as a hole-transporting or electron-transporting material in devices like perovskite solar cells or organic photodetectors is currently absent from the literature.

Applications in Optical Limiting and Photonics

Materials with nonlinear optical properties are of interest for applications in optical limiting and photonics, which protect sensors and eyes from high-intensity light sources. The investigation of such properties for this compound has not been documented. There are no published studies on its nonlinear absorption or refraction characteristics, which are essential for these applications.

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of thiophene (B33073) and naphthalene (B1677914) derivatives exist, the specific synthesis of 5-(thiophen-2-yl)naphthalen-2-ol can be further optimized. nih.gov Future research could focus on the development of more efficient and environmentally benign synthetic routes.

One promising area is the exploration of one-pot multicomponent reactions (MCRs). bohrium.com MCRs offer the potential for atom economy and reduced waste by combining multiple reaction steps into a single procedure. bohrium.com Investigating novel catalyst systems, such as reusable solid catalysts or ion-exchange resins, could lead to milder reaction conditions and improved yields. bohrium.com For instance, the use of Amberlite IRA-400 Cl resin has shown success in the synthesis of related aminoalkyl naphthols. bohrium.com

Furthermore, advancements in cross-coupling methodologies, such as Suzuki, Stille, or Heck reactions, could be tailored for the specific linkage of the thiophene and naphthalene moieties. The development of new phosphonium (B103445) ylides as carbon sources in reactions inspired by the Wittig reaction could also offer precise and efficient ways to construct the naphthalene core. nih.gov Additionally, exploring "stitching polymerization" techniques, which have been used for other fused aromatic systems, could open up pathways to novel polymeric derivatives. researchgate.net

Integration of Advanced Hybrid Computational-Experimental Techniques

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and optimization of molecular properties. For this compound and its derivatives, a combined approach can provide deep insights into their structure-property relationships.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, electronic structure, and spectroscopic properties. bohrium.comresearchgate.net This can help in understanding the stability of different conformers and the nature of intramolecular interactions. bohrium.com

Time-Dependent DFT (TD-DFT): TD-DFT is a powerful tool for predicting electronic absorption and emission spectra, which is essential for designing molecules with specific optical properties for applications in dye-sensitized solar cells or as fluorescent probes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to quantify non-covalent interactions, which are critical for understanding crystal packing and the stability of supramolecular assemblies. researchgate.net

Experimental Validation:

Spectroscopic Techniques: A comprehensive suite of spectroscopic methods, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, is essential for structural characterization. bohrium.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. bohrium.com

Photophysical Measurements: Detailed studies of absorption, fluorescence, and phosphorescence properties are necessary to validate computational predictions and to assess the potential of these compounds in optoelectronic applications.

By integrating these techniques, researchers can create a feedback loop where computational predictions guide experimental synthesis and characterization, and experimental results refine the computational models.

Development of Novel Functional Materials Based on the Naphthalene-Thiophene Scaffold

The naphthalene-thiophene scaffold is a promising building block for a variety of functional organic materials. scispace.comamanote.com The combination of the electron-donating thiophene and the electron-accepting naphthalene diimide core has been explored for creating electron-deficient π-functional materials. scispace.com

Potential Applications:

Organic Electronics: Thiophene-fused naphthalene diimides have been investigated as n-type and ambipolar organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). scispace.com Further functionalization of the this compound core could lead to new materials with tailored electronic properties.

Dye-Sensitized Solar Cells (DSSCs): The scaffold can be functionalized with donor and acceptor groups to create organic dyes for DSSCs. researchgate.net The ability to tune the HOMO and LUMO energy levels through chemical modification is key to optimizing their performance. researchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be modulated by the thiophene ring and other substituents. This opens up possibilities for designing chemosensors for the detection of specific ions or molecules.

Potential Application Area Key Properties to Engineer Relevant Functionalization Strategies
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good film-forming propertiesIntroduction of alkyl chains, fusion of additional aromatic rings
Organic Photovoltaics (OPVs)Broad absorption spectra, appropriate energy level alignmentCopolymerization with electron-rich monomers, use as an acceptor material
Dye-Sensitized Solar Cells (DSSCs)Strong absorption in the visible region, efficient electron injectionAttachment of anchoring groups (e.g., carboxylic acid), tuning of donor-acceptor strength
Fluorescent SensorsHigh quantum yield, selective response to analytesIncorporation of specific binding sites, modification of the electronic nature of the scaffold

Emerging Roles in Interdisciplinary Scientific Endeavors

The versatility of the naphthalene-thiophene scaffold extends beyond materials science into other scientific disciplines, most notably medicinal chemistry.

Thiophene and its derivatives are considered "privileged pharmacophores" in drug discovery due to their diverse biological activities. nih.gov They are found in numerous FDA-approved drugs and have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The naphthalene moiety is also a common feature in biologically active compounds. nih.govresearchgate.net

Future research could explore the biological potential of this compound and its derivatives. This would involve:

Synthesis of Analog Libraries: Creating a diverse library of derivatives with various substituents on both the thiophene and naphthalene rings.

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, such as anticancer, antibacterial, and enzyme inhibition. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds. nih.gov

The integration of computational docking studies can further aid in understanding the potential interactions of these molecules with biological targets. nih.gov

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